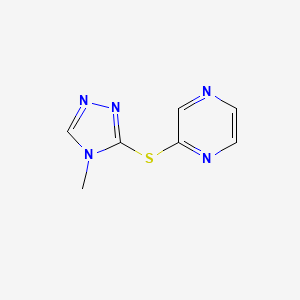

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine, also known as MTRTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTRTP is a heterocyclic compound that contains both a pyrazine and triazole ring in its structure. The synthesis of MTRTP is a complex process that involves several steps, and it has been the subject of research in recent years.

科学的研究の応用

Phase II Trial of Pyrazine Diazohydroxide in Androgen-Independent Prostate Cancer

A study on pyrazine diazohydroxide (PZDH), a novel antineoplastic agent, demonstrated minimal activity in hormone refractory prostate cancer (HRPC), despite being well-tolerated. The trial used PZDH at 250 mg/m2 IV every three weeks but observed only a transient response in one patient, suggesting limited efficacy in HRPC treatment (Edelman et al., 2004).

Pyrazine Diazohydroxide (NSC 361456) in Advanced Non Small-Cell Lung Cancer

Another phase II trial assessed the efficacy and toxicity of pyrazine diazohydroxide (NSC 361456) (PZDH) in treating advanced non-small-cell lung cancer (NSCLC). The study found PZDH exhibited modest hematologic toxicity but failed to show clinical activity in NSCLC with the used dose and schedule, suggesting limited therapeutic potential for this type of cancer (Blackstock et al., 2000).

Pharmacokinetics of Oltipraz and Its Major Metabolite

Research into oltipraz, a drug with potential for treating liver fibrosis and cirrhosis, and its major metabolite, 7‐methyl‐6,8‐bis(methylthio)H‐pyrrolo[1,2‐a]pyrazine (RM), showed that oltipraz is safe and well-tolerated. The study highlighted oltipraz's pharmacokinetics and its efficacy in suppressing circulating TGF‐β1 levels, offering insights into its therapeutic potential (Kim et al., 2010).

作用機序

Target of Action

Compounds with a 1,2,4-triazole ring, such as this one, are known to interact with the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the enzyme’s activity, affecting the synthesis of certain biomolecules.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds with a similar structure have been found to exhibit inhibitory activities against certain cancer cell lines .

特性

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c1-12-5-10-11-7(12)13-6-4-8-2-3-9-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUHSZBXFWWGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)

![Methyl 2-methyl-2-oxospiro[2lambda6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride](/img/structure/B3015994.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)

![N-(Oxan-4-yl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3016003.png)